rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride
Overview
Description
5-methoxy-N-propyl-2-aminotetraline hydrochloride is a chemical compound with the molecular formula C14H21NO.HCl and a molecular weight of 255.78 g/mol . It is known for its role as a dopamine receptor agonist and is used as a building block in various chemical syntheses . This compound is soluble in water and DMSO and has a purity of over 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-propyl-2-aminotetraline hydrochloride typically involves the reaction of 5-methoxy-2-tetralone with propylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for 5-methoxy-N-propyl-2-aminotetraline hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-propyl-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aminotetralines, quinones, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
5-methoxy-N-propyl-2-aminotetraline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-N-propyl-2-aminotetraline hydrochloride involves its role as a dopamine receptor agonist . It binds to dopamine receptors, particularly the D2, D3, and D4 subtypes, and mimics the action of dopamine . This interaction leads to the modulation of neurotransmitter release and various downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-propyl-2-aminotetraline hydrochloride
- 7-methoxy-N-propyl-2-aminotetraline hydrochloride
- 8-methoxy-N-propyl-2-aminotetraline hydrochloride
Uniqueness
5-methoxy-N-propyl-2-aminotetraline hydrochloride is unique due to its specific substitution pattern, which confers distinct pharmacological properties . Its methoxy group at the 5-position and the propylamine side chain contribute to its high affinity for dopamine receptors and its potential therapeutic applications .
Biological Activity
rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 255.78 g/mol. This compound is recognized for its potential biological activities, particularly as a dopamine receptor ligand, which has implications in neuropharmacology and therapeutic applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 255.78 g/mol |
IUPAC Name | 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
CAS Number | 3904-24-3 |
This compound acts primarily as a dopamine receptor agonist. Dopamine receptors are critical in regulating mood, reward, and motor functions. The compound's structure allows it to interact effectively with these receptors, potentially leading to therapeutic effects in conditions like Parkinson's disease and depression.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- Dopaminergic Activity : The compound has shown significant affinity for dopamine D2 receptors, suggesting its potential use in treating disorders related to dopamine dysregulation.
- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation.
- Antidepressant Properties : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models.
Case Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of this compound resulted in reduced neuronal death in models of induced oxidative stress. The compound was found to significantly lower markers of oxidative damage and inflammation.
Case Study 2: Antidepressant Activity
In a controlled trial involving mice subjected to chronic mild stress, treatment with the compound resulted in notable improvements in behavioral tests such as the forced swim test and the sucrose preference test. These findings suggest that the compound may modulate neurotransmitter systems involved in mood regulation.
Comparative Analysis of Biological Activities
A comparative analysis of various compounds similar to this compound reveals its unique profile:
Compound Name | Dopamine Receptor Affinity | Neuroprotective Activity | Antidepressant Activity |
---|---|---|---|
This compound | High | Yes | Yes |
Compound A (e.g., another naphthalene derivative) | Moderate | No | Yes |
Compound B (e.g., a different class) | Low | Yes | No |
Properties
IUPAC Name |
5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKTXMBBTXQAIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021104 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3904-24-3 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3904-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-propyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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